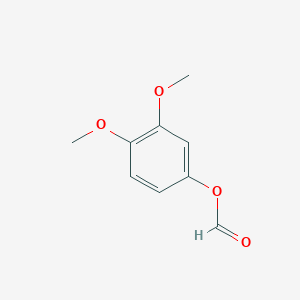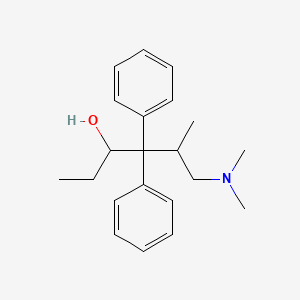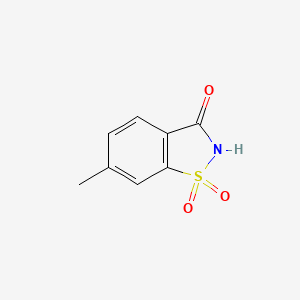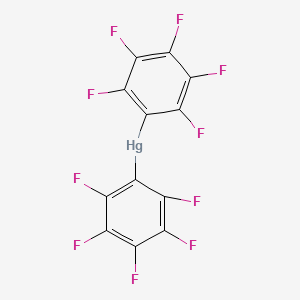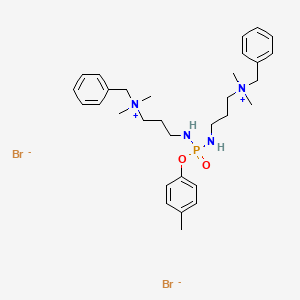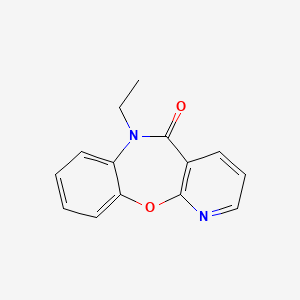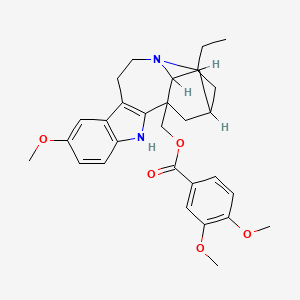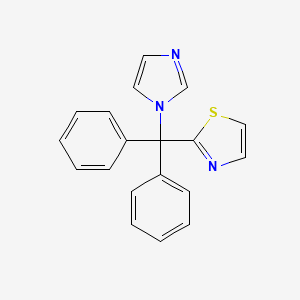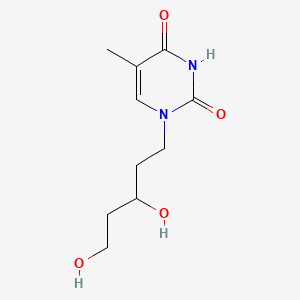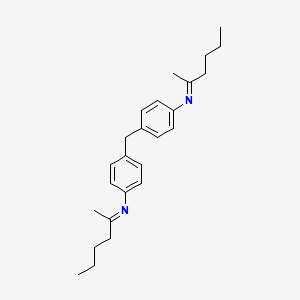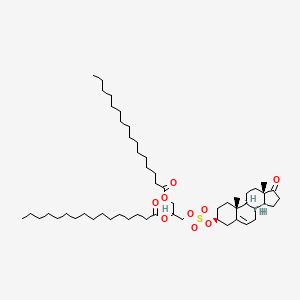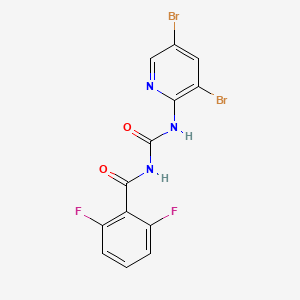
Benzamide, N-(((3,5-dibromo-2-pyridinyl)amino)carbonyl)-2,6-difluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, N-(((3,5-dibromo-2-pyridinyl)amino)carbonyl)-2,6-difluoro- is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core structure substituted with a 3,5-dibromo-2-pyridinyl group and two fluorine atoms at the 2 and 6 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(((3,5-dibromo-2-pyridinyl)amino)carbonyl)-2,6-difluoro- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the 3,5-dibromo-2-pyridinyl intermediate: This step involves the bromination of 2-pyridine to introduce bromine atoms at the 3 and 5 positions.
Coupling with benzamide: The 3,5-dibromo-2-pyridinyl intermediate is then coupled with benzamide under specific reaction conditions to form the desired compound. This step often requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).
Introduction of fluorine atoms: The final step involves the introduction of fluorine atoms at the 2 and 6 positions of the benzamide ring. This can be achieved through electrophilic fluorination using reagents such as Selectfluor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization for industrial production focuses on improving yield, reducing reaction time, and minimizing the use of hazardous reagents. Continuous flow reactors and automated synthesis platforms are often employed to achieve these goals.
Analyse Des Réactions Chimiques
Types of Reactions
Benzamide, N-(((3,5-dibromo-2-pyridinyl)amino)carbonyl)-2,6-difluoro- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atoms in the pyridinyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridinyl derivatives.
Applications De Recherche Scientifique
Benzamide, N-(((3,5-dibromo-2-pyridinyl)amino)carbonyl)-2,6-difluoro- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of Benzamide, N-(((3,5-dibromo-2-pyridinyl)amino)carbonyl)-2,6-difluoro- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzamide, N-(((3,5-dichloro-2-pyridinyl)amino)carbonyl)-2,6-difluoro-
- Benzamide, N-(((3,5-dibromo-2-pyridinyl)amino)carbonyl)-2,6-dichloro-
- Benzamide, N-(((3,5-dibromo-2-pyridinyl)amino)carbonyl)-2,6-dimethyl-
Uniqueness
Benzamide, N-(((3,5-dibromo-2-pyridinyl)amino)carbonyl)-2,6-difluoro- is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties. The combination of these halogens can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
64862-24-4 |
|---|---|
Formule moléculaire |
C13H7Br2F2N3O2 |
Poids moléculaire |
435.02 g/mol |
Nom IUPAC |
N-[(3,5-dibromopyridin-2-yl)carbamoyl]-2,6-difluorobenzamide |
InChI |
InChI=1S/C13H7Br2F2N3O2/c14-6-4-7(15)11(18-5-6)19-13(22)20-12(21)10-8(16)2-1-3-9(10)17/h1-5H,(H2,18,19,20,21,22) |
Clé InChI |
FREOYLPKFHATCS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=C(C=C(C=N2)Br)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


